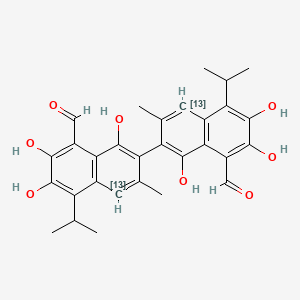
Gossypol-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gossypol-13C2 is a polyphenolic aldehyde derived from the cotton plant (genus Gossypium). It is a labeled form of gossypol, where two carbon atoms are replaced with the carbon-13 isotope. This compound is known for its biological activities, including antiviral, antitumor, and male contraceptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gossypol-13C2 can be synthesized through the isolation of gossypol from cottonseed followed by isotopic labeling. The process involves the extraction of gossypol using organic solvents, followed by purification through chromatographic techniques . The isotopic labeling is achieved by incorporating carbon-13 during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from cottonseed, followed by isotopic enrichment. The process is optimized to ensure high yield and purity, utilizing advanced chromatographic methods for separation and purification .
Chemical Reactions Analysis
Types of Reactions
Gossypol-13C2 undergoes various chemical reactions, including:
Oxidation: Gossypol can be oxidized to form gossypolone.
Reduction: Reduction of gossypol leads to the formation of dihydrogossypol.
Substitution: Gossypol can undergo substitution reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Schiff base formation typically involves primary amines under acidic or basic conditions.
Major Products
Gossypolone: Formed through oxidation.
Dihydrogossypol: Formed through reduction.
Schiff Bases: Formed through substitution reactions.
Scientific Research Applications
Gossypol-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a probe in isotopic labeling studies to understand reaction mechanisms.
Biology: Investigated for its role in inhibiting enzymes and proteins involved in cell proliferation.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of male contraceptives and antiviral agents
Mechanism of Action
Gossypol-13C2 exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. It also interferes with signaling pathways involved in cell adhesion, inflammation, and cell death. The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Gossypol: The parent compound, known for its biological activities.
Gossypolone: An oxidized form of gossypol with similar properties.
Dihydrogossypol: A reduced form of gossypol with distinct biological activities.
Schiff Bases of Gossypol: Derivatives formed through substitution reactions
Uniqueness
Gossypol-13C2 is unique due to its isotopic labeling, which allows for detailed mechanistic studies and tracking in biological systems. This labeling provides insights into the compound’s behavior and interactions at the molecular level, distinguishing it from its non-labeled counterparts .
Properties
Molecular Formula |
C30H30O8 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3/i7+1,8+1 |
InChI Key |
QBKSWRVVCFFDOT-BFGUONQLSA-N |
Isomeric SMILES |
CC1=[13CH]C2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C([13CH]=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


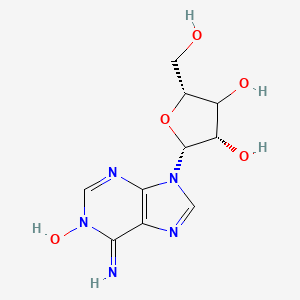

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
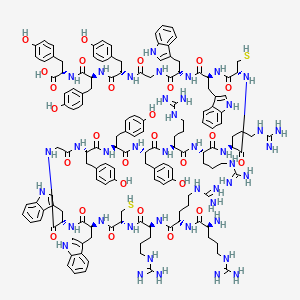
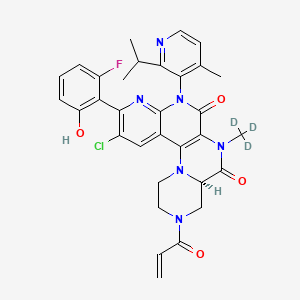
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
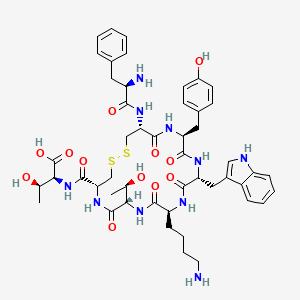
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
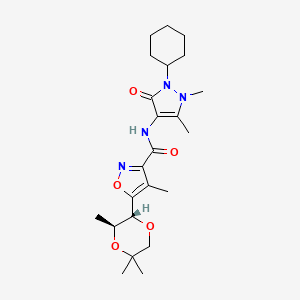

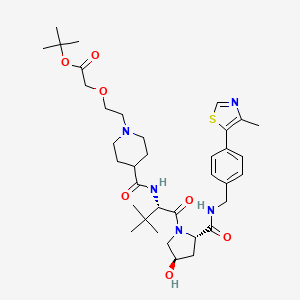
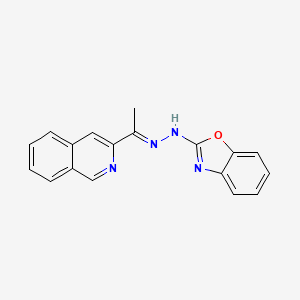
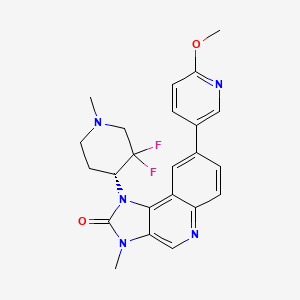
![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)
